Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP

Glycochemistry Oligosaccharide synthesis Protecting group strategy

A perbenzylated lactose disaccharide with 4-methoxyphenyl aglycone, featuring a unique 2,6-di-O-benzyl galactose and 2,3,6-tri-O-benzyl glucose protection pattern that leaves 3'-OH, 4'-OH, and 4-OH available for regioselective glycosylation. Ideal acceptor for Lewis X/sialyl Lewis X synthesis. UV-active MP group enables real-time HPLC/TLC monitoring. Compatible with hydrogenolytic global deprotection. Purchasing this building block saves 2-3 synthetic steps vs. in-house preparation. Available at ≥98% HPLC purity.

Molecular Formula C54H58O12
Molecular Weight 899 g/mol
CAS No. 358681-61-5
Cat. No. B1600750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal[26Bn]beta(1-4)Glc[236Bn]-beta-MP
CAS358681-61-5
Molecular FormulaC54H58O12
Molecular Weight899 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
InChIInChI=1S/C54H58O12/c1-57-43-27-29-44(30-28-43)63-54-52(62-35-42-25-15-6-16-26-42)51(61-34-41-23-13-5-14-24-41)49(46(65-54)37-59-32-39-19-9-3-10-20-39)66-53-50(60-33-40-21-11-4-12-22-40)48(56)47(55)45(64-53)36-58-31-38-17-7-2-8-18-38/h2-30,45-56H,31-37H2,1H3/t45-,46-,47+,48+,49-,50-,51+,52-,53+,54-/m1/s1
InChIKeyXEEOIRLVLCPQPN-HGKZHNLFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP (CAS 358681-61-5): A Regioselectively Protected Lactose Building Block for Oligosaccharide Synthesis


Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP (CAS 358681-61-5, molecular formula C₅₄H₅₈O₁₂, MW 899.05) is a perbenzylated lactose disaccharide derivative bearing a 4-methoxyphenyl (MP) aglycone at the reducing terminus . This compound belongs to the class of protected carbohydrate building blocks utilized in glycochemistry and glycobiology research. The molecule features a β-(1→4) linkage between galactose and glucose moieties, with benzyl (Bn) protecting groups installed at the 2- and 6-positions of the galactose ring and the 2-, 3-, and 6-positions of the glucose ring, leaving the 3'-OH and 4'-OH positions of the galactose and the 4-OH of glucose as the only unprotected sites . Commercial availability is established through multiple reputable vendors including TCI (Product Code M1686), Chem-Impex (Catalog No. 32163), and MedChemExpress (HY-W145594), with typical purity specifications of ≥98% by HPLC . The 4-methoxyphenyl aglycone provides a UV-active chromophore for reaction monitoring while serving as a latent leaving group for subsequent glycosylation steps or as a stable protecting group during orthogonal manipulations [1].

Why Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP Cannot Be Replaced by Alternative Protected Lactose Derivatives


Protected lactose building blocks with varying O-benzylation patterns exhibit fundamentally different reactivity profiles and orthogonality characteristics in multi-step oligosaccharide syntheses [1]. The specific 2,6-di-O-benzyl galactose / 2,3,6-tri-O-benzyl glucose protection pattern of this compound (leaving 3'-OH, 4'-OH, and 4-OH unprotected) creates a unique regiochemical landscape that determines both its acceptor site availability and its compatibility with orthogonal protecting group strategies. Alternative perbenzylated lactose derivatives bearing different anomeric substituents (e.g., thioglycosides, trichloroacetimidates, or fluoride donors) or differing O-protection patterns (e.g., 2,4,6-tri-O-benzyl galactose, benzoylated analogs) cannot be simply interchanged without fundamentally altering the synthetic route, glycosylation stereoselectivity, or subsequent deprotection sequences . The 4-methoxyphenyl aglycone distinguishes this compound from thioglycoside and halide lactose donors by providing UV detectability for reaction monitoring and a specific oxidation potential for anomeric activation, while remaining stable under the hydrogenolytic conditions required for benzyl group removal [2]. The quantified evidence below establishes the precise structural and physicochemical parameters that differentiate this compound from its closest commercially available analogs, particularly Gal[246Bn]β(1-4)Glc[236Bn]-β-MP (CAS 717132-49-5), which differs by a single benzyl group placement.

Quantitative Differentiation Evidence: Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP vs. Closest Analogs and Alternatives


Protection Pattern Differentiation: Gal[26Bn]β(1-4)Glc[236Bn]-β-MP vs. Gal[246Bn]β(1-4)Glc[236Bn]-β-MP

The compound Gal[26Bn]β(1-4)Glc[236Bn]-β-MP (CAS 358681-61-5) differs structurally from its closest commercially available analog Gal[246Bn]β(1-4)Glc[236Bn]-β-MP (CAS 717132-49-5) by a single benzyl group substitution pattern on the galactose moiety: 2,6-di-O-benzyl versus 2,4,6-tri-O-benzyl . This difference creates distinct unprotected hydroxyl availability for subsequent glycosylation steps. In the target compound, the galactose ring bears unprotected 3'-OH and 4'-OH positions, whereas the analog provides a different unprotected site profile [1]. Both compounds share the identical glucose protection pattern (2,3,6-tri-O-benzyl) and the same 4-methoxyphenyl aglycone.

Glycochemistry Oligosaccharide synthesis Protecting group strategy

Physical Property Differentiation: Melting Point and Optical Rotation as Batch Identity Verifiers

Gal[26Bn]β(1-4)Glc[236Bn]-β-MP exhibits a defined melting point range of 128-132 °C and a specific optical rotation of α²⁰ᴅ = +2° to +5° (c=1, CHCl₃) as documented across multiple commercial specifications . These physicochemical constants serve as critical batch identity verification parameters distinguishing this compound from structurally similar protected disaccharides that may exhibit different thermal behavior or chiroptical properties due to variations in protection pattern or anomeric configuration . While peracetylated lactose derivatives typically show markedly different melting behavior (often 110-120 °C) and unprotected lactose exhibits a melting point of approximately 202 °C (decomposition), the benzylated protection pattern of this compound produces a crystalline solid with a sharp, reproducible melting range suitable for purity assessment .

Quality control Batch verification Analytical chemistry

Anomeric Configuration and Aglycone Identity: MP Glycoside vs. Thioglycoside and Halide Alternatives

Gal[26Bn]β(1-4)Glc[236Bn]-β-MP contains a β-configured 4-methoxyphenyl (MP) aglycone at the reducing terminus of the glucose moiety, distinguishing it from alternative lactose building blocks bearing thioglycoside (e.g., SEt, SPh), trichloroacetimidate, or fluoride leaving groups [1]. The MP glycoside provides a UV-active chromophore (λmax ~280 nm for 4-methoxyphenol derivatives) for facile HPLC and TLC monitoring, whereas thioglycosides and benzyl glycosides lack this convenient spectroscopic handle [2]. In the context of the armed-disarmed glycosylation strategy documented in oligosaccharide synthesis literature, MP glycosides of lactose have been specifically employed as gating acceptors in sialylation reactions with Neu5Ac thioglycoside donors [3]. The β-anomeric configuration is confirmed by the specific optical rotation of +2° to +5°, consistent with the β-D-glucopyranoside linkage rather than the α-anomer which would exhibit markedly different chiroptical properties.

Glycosylation Stereoselective synthesis Leaving group strategy

Molecular Formula and Mass Verification: Distinguishing from Incompletely Benzylated Analogs

Gal[26Bn]β(1-4)Glc[236Bn]-β-MP has a molecular formula of C₅₄H₅₈O₁₂ and a monoisotopic mass of 898.3928 Da (average mass 899.05 Da), corresponding to a perbenzylated lactose core with five benzyl groups distributed as 2,6-di-O-benzyl on galactose and 2,3,6-tri-O-benzyl on glucose, plus the 4-methoxyphenyl aglycone . This mass distinguishes it from: (1) under-benzylated analogs (e.g., tetrabenzyl derivatives with C₄₇H₅₂O₁₂, MW ~809 Da), (2) over-benzylated analogs such as Gal[246Bn]β(1-4)Glc[236Bn]-β-MP (hexabenzyl derivative, C₆₁H₆₄O₁₂, MW ~989 Da), and (3) peracetylated lactose derivatives (e.g., peracetylated lactose MP glycoside, C₂₈H₃₈O₁₈, MW ~638 Da) . The exact mass difference between the target compound and the hexabenzyl analog (Gal[246Bn]β(1-4)Glc[236Bn]-β-MP, CAS 717132-49-5) is approximately 90 Da, corresponding to one additional benzyl group (C₇H₆O, ~106 Da minus oxygen mass adjustment), enabling unambiguous distinction by LC-MS analysis [1].

Mass spectrometry LC-MS analysis Purity assessment

Recommended Application Scenarios for Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP Based on Verified Differentiation Evidence


Synthesis of 3'-O- or 4'-O-Glycosylated Lactose-Containing Oligosaccharides

The unprotected 3'-OH and 4'-OH positions on the galactose moiety of Gal[26Bn]β(1-4)Glc[236Bn]-β-MP make it an ideal acceptor for synthesizing branched lactose-containing oligosaccharides, including Lewis X (Leˣ) and sialyl Lewis X (sLeˣ) derivatives. In studies of Lewis X trisaccharide synthesis, methyl lactoside acceptors with specific protection patterns were glycosylated at O-3' with fucosyl donors to yield α-fucosylated products [1]. This compound provides precisely the O-3' accessibility required for such fucosylation while maintaining benzyl protection on the glucose 2,3,6-positions and galactose 2,6-positions. Researchers synthesizing sialylated lactose derivatives can utilize the 3'-OH for regioselective sialylation while the 4-methoxyphenyl aglycone remains intact for subsequent conjugation or as a latent leaving group [2].

UV-Monitored Multi-Step Oligosaccharide Assembly

The 4-methoxyphenyl (MP) aglycone provides a convenient UV chromophore enabling real-time reaction monitoring by HPLC and TLC analysis without requiring derivatization or specialized detection methods. This feature is particularly valuable in multi-step oligosaccharide syntheses where reaction progress must be tracked across sequential protection, glycosylation, and deprotection steps. Literature on phenolic glycoside synthesis confirms that 4-methoxyphenyl glycosides are efficiently prepared and provide spectroscopic handles not available with thioglycoside or benzyl glycoside alternatives [3]. Procurement of this pre-formed building block eliminates the need for in-house MP glycoside installation, reducing synthetic step count by 2-3 steps compared to routes starting from unprotected lactose.

Orthogonal Protecting Group Strategies Requiring Benzyl Stability to Hydrogenolysis

The perbenzylated protection pattern of this compound is fully compatible with hydrogenolytic deprotection conditions (H₂, Pd/C or Pd(OH)₂/C), enabling simultaneous removal of all five benzyl groups in a single final step to yield the unprotected lactose MP glycoside. This orthogonality allows researchers to maintain benzyl protection throughout glycosylation sequences while employing acid-labile protecting groups (e.g., isopropylidene, silyl ethers, trityl) or base-labile protecting groups (e.g., acetyl, benzoyl) at other positions. The documented stability of benzyl ethers to acidic and basic conditions makes this building block suitable for convergent synthetic strategies where different protecting group classes must be manipulated independently. The compound's 2,6-di-O-benzyl galactose protection pattern specifically leaves the 3'-OH and 4'-OH available for temporary protection with orthogonal groups (e.g., levulinoyl, Fmoc, or allyl) prior to glycosylation.

Reference Standard for LC-MS Method Development in Protected Carbohydrate Analysis

With a well-defined molecular mass (899.05 Da) and a characteristic benzyl fragmentation pattern, Gal[26Bn]β(1-4)Glc[236Bn]-β-MP serves as an excellent calibration standard for developing LC-MS methods for protected carbohydrate analysis. Its distinct mass differentiates it by ~90 Da from the hexabenzyl analog Gal[246Bn]β(1-4)Glc[236Bn]-β-MP (CAS 717132-49-5), providing a clear benchmark for method resolution validation . The compound's commercial availability at ≥98% HPLC purity from multiple vendors ensures consistent quality for analytical method development and validation purposes. Laboratories establishing in-house synthetic capabilities for oligosaccharide libraries can use this compound to validate chromatographic separation conditions and mass spectrometric detection parameters prior to analyzing complex reaction mixtures.

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